Azimilide

Übersicht

Beschreibung

Azimilide is a class III antiarrhythmic drug primarily used to control abnormal heart rhythms. It is known for its ability to prolong the duration of the action potential and the refractory period in cardiac cells. This compound is particularly effective in blocking both the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier cardiac potassium channels .

Wissenschaftliche Forschungsanwendungen

Azimilide hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung verwendet, um die Auswirkungen von Kaliumkanalblockern zu untersuchen.

Biologie: Es wird in der Forschung eingesetzt, um die elektrophysiologischen Eigenschaften von Herzmuskelzellen zu verstehen.

Medizin: this compound wird wegen seines Potenzials zur Behandlung von Vorhofflimmern und anderen Herzrhythmusstörungen untersucht. .

Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antiarrhythmika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Blockierung sowohl der langsam leitenden (I_Ks) als auch der schnell leitenden (I_Kr) Gleichrichter-Kaliumströme in Herzmuskelzellen. Diese Blockade führt zur Verlängerung des Aktionspotentials und der Refraktärzeit, was zur Kontrolle von Herzrhythmusstörungen beiträgt. This compound hat auch schwächere Auswirkungen auf Natrium (I_Na) und Calcium (I_CaL) Ströme .

Wirkmechanismus

Target of Action

Azimilide primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the repolarization of cardiac myocytes, a crucial process in the cardiac action potential.

Mode of Action

This compound operates by blocking both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This is distinct from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

This compound’s action is directed to the different currents present in atrial and ventricular cardiac myocytes. It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

This compound exhibits excellent oral absorption . Its metabolic fate in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, this compound N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than this compound .

Result of Action

This compound slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias .

Action Environment

This compound binds on the extracellular domain of the hERG channel, this propagates a conformational change and inhibits the current . This block exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell .

Biochemische Analyse

Biochemical Properties

Azimilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily blocks the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents in cardiac cells . Additionally, this compound has blocking effects on sodium (I_Na) and calcium currents (I_CaL) . These interactions help to stabilize the cardiac action potential and prevent abnormal heart rhythms.

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in cardiac myocytes. It influences cell function by blocking potassium channels, which leads to the prolongation of the action potential and the refractory period . This action helps to prevent arrhythmias and maintain normal heart rhythms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific potassium channels in cardiac cells. This compound blocks both the slowly conducting (I_Ks) and rapidly conducting (I_Kr) rectifier potassium currents . This blocking action helps to prolong the action potential and the refractory period, thereby preventing abnormal heart rhythms. This compound also has blocking effects on sodium (I_Na) and calcium currents (I_CaL), which further contribute to its antiarrhythmic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have excellent oral absorption and a relatively long half-life . Studies have shown that this compound can maintain its antiarrhythmic effects over extended periods, although there is a risk of torsade de pointes and other adverse effects with long-term use . The stability and degradation of this compound in laboratory settings have been studied to ensure its efficacy and safety in clinical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving canine models, this compound has been shown to be effective in terminating both atrial and ventricular arrhythmias . At higher doses, this compound can cause toxic or adverse effects, such as torsade de pointes and prolonged QT intervals . It is important to carefully monitor and adjust the dosage of this compound to minimize these risks while maintaining its therapeutic benefits.

Metabolic Pathways

This compound is metabolized through several pathways in the body. It undergoes cleavage in vivo, resulting in the formation of two classes of structurally distinct metabolites . The primary metabolic pathways for this compound involve cytochrome P450 enzymes, including CYP1A1 and CYP3A4 . These metabolic pathways help to clear this compound from the body and ensure its proper functioning.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has excellent oral absorption and is distributed throughout the body . The volume of distribution and protein binding of this compound are important factors that influence its transport and distribution . This compound interacts with specific transporters and binding proteins that help to regulate its localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound targets specific potassium channels in the cell membrane, which helps to modulate ion channel activity and maintain normal heart rhythms . The localization of this compound within cardiac cells is crucial for its therapeutic efficacy and safety.

Vorbereitungsmethoden

Die Herstellung von Azimilide umfasst verschiedene Synthesewege und Reaktionsbedingungen. Eine bemerkenswerte Methode umfasst die Synthese der this compound-Dihydrochlorid-Kristallform I. Dieser Prozess beinhaltet die Reaktion von 1-[(5-(4-Chlorphenyl)furan-2-yl)methyliden]amino-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidin-2,4-dion mit Salzsäure zur Bildung des Dihydrochloridsalzes . Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Synthese- und Kristallisationsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Azimilide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu this compound-N-Oxid oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung von this compound-Hydantoinderivaten führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Chlorphenylgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-N-Oxid und Hydantoinderivate .

Vergleich Mit ähnlichen Verbindungen

Azimilide wird mit anderen Antiarrhythmika der Klasse III wie Sotalol und Dofetilid verglichen. Im Gegensatz zu Sotalol, das ausschließlich I_Kr blockiert, blockiert this compound sowohl I_Kr als auch I_Ks, was es in seiner dualen Wirkung einzigartig macht. Dofetilid hingegen ist ein hochspezifischer I_Kr-Blocker. Die Fähigkeit von this compound, beide Komponenten der verzögerten Gleichrichter-Kaliumkanäle zu blockieren, verleiht ihm ein breiteres Wirkungsspektrum .

Ähnliche Verbindungen

- Sotalol

- Dofetilid

- Amiodaron

Der einzigartige duale Blockierungsmechanismus von this compound und seine Wirksamkeit in klinischen Studien machen es zu einem vielversprechenden Kandidaten für die Behandlung von Herzrhythmusstörungen.

Eigenschaften

Key on ui mechanism of action |

The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown. |

|---|---|

CAS-Nummer |

149908-53-2 |

Molekularformel |

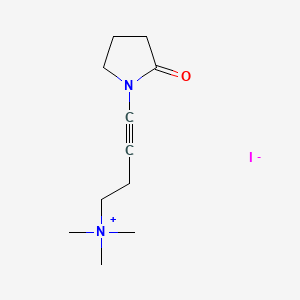

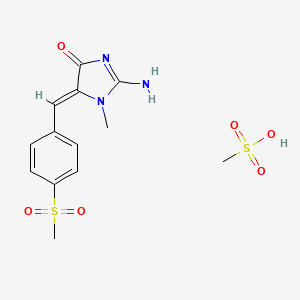

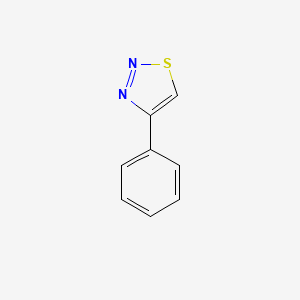

C23H28ClN5O3 |

Molekulargewicht |

458.0 g/mol |

IUPAC-Name |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16- |

InChI-Schlüssel |

MREBEPTUUMTTIA-XYGWBWBKSA-N |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

Isomerische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl |

Kanonische SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |

Synonyme |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

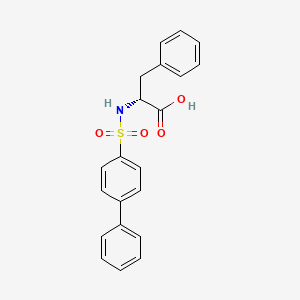

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)